molecular formula C27H44O4 B1231308 3alpha,7beta-Dihydroxy-5beta-cholest-24-en-26-oic acid

3alpha,7beta-Dihydroxy-5beta-cholest-24-en-26-oic acid

Cat. No. B1231308
M. Wt: 432.6 g/mol
InChI Key: VEEPNZJORQZZNC-FLTYDXKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha,7beta-dihydroxy-5beta-cholest-24-en-26-oic acid is a C27 bile acid that is 5beta-cholest-24-en-26-oic acid substituted by hydroxy groups at positions 3alpha and 7beta. It has a role as a metabolite. It is a cholestanoid, a 3alpha-hydroxy steroid, a dihydroxy monocarboxylic acid, a bile acid, a 7beta-hydroxy steroid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a hydride of a 5beta-cholestane.
3alpha, 7beta-Dihydroxy-5beta-cholest-24-en-26-Oic acid, also known as 3α, 7β-dihydroxy-5β-cholest-24-en-26-oate, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. 3alpha, 7beta-Dihydroxy-5beta-cholest-24-en-26-Oic acid is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 3alpha, 7beta-Dihydroxy-5beta-cholest-24-en-26-Oic acid has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3alpha, 7beta-dihydroxy-5beta-cholest-24-en-26-Oic acid is primarily located in the membrane (predicted from logP) and cytoplasm. 3alpha, 7beta-Dihydroxy-5beta-cholest-24-en-26-Oic acid can be biosynthesized from 5beta-cholestane.

properties

Product Name

3alpha,7beta-Dihydroxy-5beta-cholest-24-en-26-oic acid

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

(E,6R)-6-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h7,16,18-24,28-29H,5-6,8-15H2,1-4H3,(H,30,31)/b17-7+/t16-,18+,19-,20-,21+,22+,23+,24+,26+,27-/m1/s1

InChI Key

VEEPNZJORQZZNC-FLTYDXKWSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCC=C(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,7beta-Dihydroxy-5beta-cholest-24-en-26-oic acid
Reactant of Route 2
3alpha,7beta-Dihydroxy-5beta-cholest-24-en-26-oic acid
Reactant of Route 3
3alpha,7beta-Dihydroxy-5beta-cholest-24-en-26-oic acid
Reactant of Route 4
3alpha,7beta-Dihydroxy-5beta-cholest-24-en-26-oic acid
Reactant of Route 5
3alpha,7beta-Dihydroxy-5beta-cholest-24-en-26-oic acid
Reactant of Route 6
3alpha,7beta-Dihydroxy-5beta-cholest-24-en-26-oic acid

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